tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
CAS No.:
Cat. No.: VC17546007
Molecular Formula: C11H17N3O3
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate -](/images/structure/VC17546007.png)
Specification
Molecular Formula | C11H17N3O3 |
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Molecular Weight | 239.27 g/mol |
IUPAC Name | tert-butyl 2-(aminomethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate |
Standard InChI | InChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)14-5-7-8(6-14)16-9(4-12)13-7/h4-6,12H2,1-3H3 |
Standard InChI Key | IEBMDJZJTMKXMD-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CN |
Introduction
Synthesis and Manufacturing
The synthesis of tert-butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate likely follows multi-step protocols common to pyrrolooxazole derivatives. A plausible route involves:
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Core Formation: Cyclization of a precursor such as a substituted pyrrole or oxazole intermediate. For example, 5-tert-butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate is synthesized via cyclocondensation reactions under controlled pH and temperature.
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Aminomethyl Introduction: Functionalization at position 2 through alkylation or reductive amination. The aminomethyl group may be introduced using reagents like formaldehyde and ammonium chloride.
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Esterification: Protection of the carboxyl group with tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine .
Critical parameters include:
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Temperature: Reactions often proceed at 0–25°C to minimize side products.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to stabilize intermediates.
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Catalysts: Lewis acids like zinc chloride may accelerate cyclization steps.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its three primary functional groups:
tert-Butyl Ester
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Acid-Catalyzed Hydrolysis: Cleavage under acidic conditions (e.g., HCl in dioxane) yields the corresponding carboxylic acid, useful for further coupling reactions.
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Stability: Resists nucleophilic attack under basic conditions, making it suitable for reactions targeting the aminomethyl group.
Aminomethyl Group
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Acylation: Reacts with acyl chlorides or anhydrides to form amides, enhancing hydrophobicity.
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Reductive Alkylation: Forms secondary amines upon reaction with aldehydes or ketones in the presence of reducing agents .
Oxazole Ring
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Electrophilic Substitution: The electron-deficient oxazole ring undergoes nitration or halogenation at position 4, enabling further diversification .
Biological Activity and Mechanism
While direct biological data for the compound is sparse, structural analogs provide clues:
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Kinase Inhibition: Pyrrolooxazole derivatives exhibit activity against protein kinases due to their ability to mimic ATP’s adenine moiety.
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Antimicrobial Properties: The aminomethyl group may enhance membrane penetration, as seen in pyrrolo[3,4-c]pyrazole derivatives .
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Neuroprotective Effects: Tert-butyl esters in similar compounds show antioxidant activity, potentially mitigating oxidative stress in neuronal cells .
Mechanistic studies on related molecules suggest interactions with:
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ATP-Binding Pockets: Hydrogen bonding with kinase active sites.
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DNA Topoisomerases: Intercalation or stabilization of DNA-enzyme complexes .
Applications in Research and Industry
Drug Discovery
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Scaffold for Libraries: The compound’s modular structure allows rapid generation of analogs for high-throughput screening.
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Peptidomimetics: Mimics peptide turn structures, aiding the design of protease-resistant therapeutics .
Material Science
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Ligands in Catalysis: The oxazole ring coordinates transition metals, enabling use in asymmetric synthesis.
Analytical Chemistry
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Chromatographic Standards: Serves as a reference compound for method development due to its UV-active heterocycle .
Comparative Analysis with Structural Analogs
The tert-butyl 2-(aminomethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate differs from related compounds in key aspects:
- mass of a compound required to prepare a solution of known volume and concentration
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